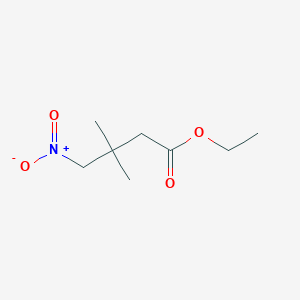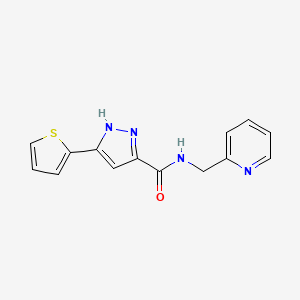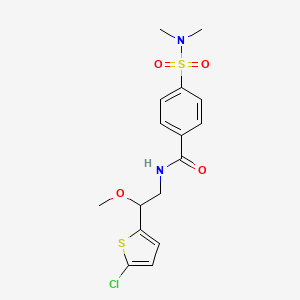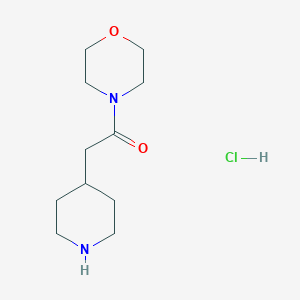![molecular formula C16H13F5N2O3S B2448662 5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide CAS No. 2344685-53-4](/img/structure/B2448662.png)
5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13F5N2O3S and its molecular weight is 408.34. The purity is usually 95%.
BenchChem offers high-quality 5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a series of compounds related to 5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide. They investigated their antidepressant activities using Porsolt’s behavioral despair test and antianxiety activity using the plus maze method on mice, finding significant antidepressant and antianxiety effects in some compounds (Kumar et al., 2017).
Antimicrobial and Antioxidant Properties : Devi et al. (2010) studied compounds with a similar structure for their antimicrobial and antioxidant activities. Their research involved synthesizing various Schiff bases and assessing their efficacy against different microbial strains and in antioxidant tests (Devi et al., 2010).
Electrophilic Substitution and Acylation : Patsenker et al. (1997) explored the acylation of a related compound, demonstrating its ability to undergo electrophilic substitution. This research provides insight into the chemical behavior and potential applications of these compounds in further synthetic processes (Patsenker et al., 1997).
Antimicrobial Activity of Cyclization Products : Trotsko et al. (2014) synthesized derivatives involving cyclization to 1,2,4-triazole rings and evaluated their in vitro antimicrobial activity. Some compounds showed significant activity against Gram-positive bacteria (Trotsko et al., 2014).
Thiol-Thione Tautomeric Equilibrium : Koparır et al. (2005) synthesized derivatives including 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and studied their thiol-thione tautomeric equilibrium, a key consideration in the chemical properties and potential applications of these compounds (Koparır et al., 2005).
Synthesis and Biological Evaluation : Siddiqa et al. (2022) conducted a study on N-(4-bromophenyl)furan-2-carboxamide analogues, evaluating their anti-bacterial activities against drug-resistant bacteria and validating their activities through computational docking studies (Siddiqa et al., 2022).
Tyrosinase Inhibitory Activities : Dige et al. (2019) synthesized new derivatives and screened them against the tyrosinase enzyme, finding potent inhibitory activity. They also performed molecular docking studies to understand the mechanism of inhibition (Dige et al., 2019).
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-[2-[3-(pentafluoro-λ6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F5N2O3S/c17-27(18,19,20,21)12-4-1-3-11(9-12)6-7-22-16(24)13-10-15(26-23-13)14-5-2-8-25-14/h1-5,8-10H,6-7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIZXKYZMLSKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B2448582.png)
![2-(2-chloro-6-fluorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2448585.png)

![(3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448587.png)
![N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2448588.png)
![N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2448589.png)



![9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2448596.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2448597.png)
![[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride](/img/structure/B2448601.png)